
N,2,6-Trimethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,6-Trimethyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of three methyl groups and a phenyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,2,6-Trimethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid process provides high yields and is eco-friendly. Another method involves the use of TiCl4 in pyridine at 85°C, which also yields the desired amide with high purity .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoyl chloride with substituted aniline in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at room temperature . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,2,6-Trimethyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, benzamide, lacks the additional methyl and phenyl groups.
N-Phenylbenzamide: Similar to N,2,6-Trimethyl-N-phenylbenzamide but without the methyl groups.
2,4,6-Trimethyl-N-phenylbenzamide: Another derivative with different methyl group positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other benzamide derivatives.
Propiedades
Número CAS |
135340-85-1 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N,2,6-trimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3 |
Clave InChI |
RKZOMLJNDJHKAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
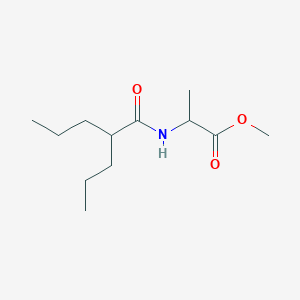
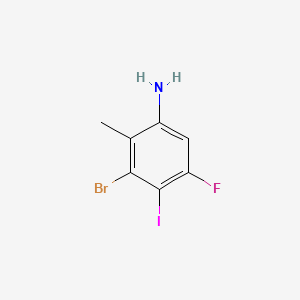
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)
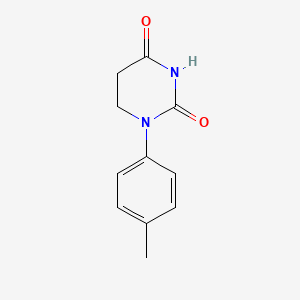
![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
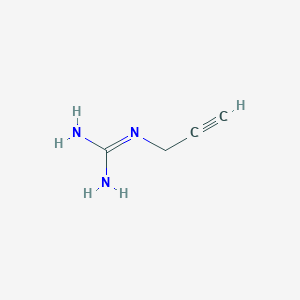
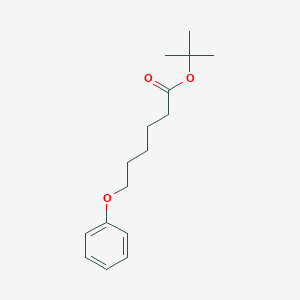
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)

![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)

